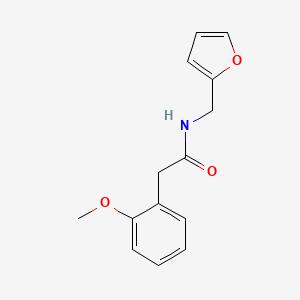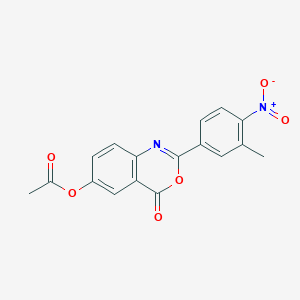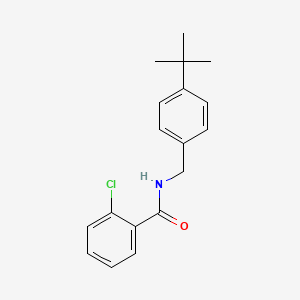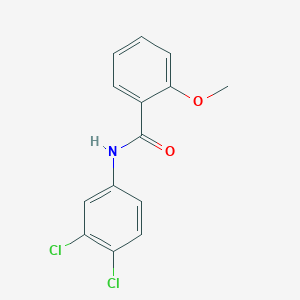
N-(2-furylmethyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction N-(2-furylmethyl)-2-(2-methoxyphenyl)acetamide is a chemical compound involved in various synthesis processes and structural studies in chemistry. It is used as an intermediate in the production of azo disperse dyes and other chemical products.
Synthesis Analysis This compound is synthesized through several chemical reactions, including catalytic hydrogenation, acetylation, esterification, and ester interchange processes. The process involves starting materials such as N-methylaniline and chloracetyl chloride, followed by various catalysis steps to achieve the desired product with high yield and selectivity (Zhang Qun-feng, 2008).
Molecular Structure Analysis The molecular structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been studied, showing linear and bent conformations depending on the specific derivatives and crystal structures analyzed. These studies provide insights into the spatial arrangement and atomic interactions within the molecule (A. Camerman et al., 2005).
Chemical Reactions and Properties The compound participates in silylation reactions, where derivatives like N-(2-hydroxyphenyl)acetamide react with chlorotrimethylsilane, leading to various silylated products. These reactions are essential for modifying the chemical and physical properties of the compound for different applications (A. Nikonov et al., 2016).
Physical Properties Analysis The physical properties of related compounds, such as crystal structure and hydrogen bonding patterns, have been extensively studied, providing information about their stability, solubility, and other physical characteristics. These properties are crucial for the compound's application in various chemical processes and pharmaceutical formulations (M. Missioui et al., 2022).
Chemical Properties Analysis The chemical properties of this compound derivatives, such as reactivity, stability, and interactions with other compounds, have been studied. These properties are influenced by the compound's molecular structure, electron distribution, and the presence of functional groups, affecting its behavior in chemical reactions and its application in various fields (A. Vavasori et al., 2023).
Aplicaciones Científicas De Investigación
Environmental Impact and Metabolism
- Herbicide Metabolism and Environmental Health: Studies have investigated the metabolism of chloroacetamide herbicides (e.g., acetochlor and metolachlor) and their metabolites in liver microsomes of humans and rats. This research is crucial for understanding the environmental and health impacts of widely used agricultural chemicals, indicating complex metabolic pathways that may involve carcinogenic risks due to the formation of DNA-reactive compounds (Coleman et al., 2000).
Green Chemistry Applications
- Catalytic Hydrogenation for Green Synthesis: A novel catalytic process using Pd/C catalysts has been developed for the hydrogenation of nitrophenyl acetamides into amino phenyl acetamides, demonstrating an environmentally friendly approach to producing key intermediates for azo disperse dyes. This research highlights the importance of green chemistry in industrial applications, offering a more sustainable method for synthesizing important chemical intermediates (Zhang Qun-feng, 2008).
Bioactive Compound Synthesis and Evaluation
- Synthesis of Antimalarial Drug Intermediates: Research on chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs demonstrates the critical role of synthetic chemistry in developing new therapeutic agents. This work involves optimizing the synthesis process and understanding the reaction mechanisms, contributing to the pharmaceutical industry's ability to produce more effective treatments (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-7-3-2-5-11(13)9-14(16)15-10-12-6-4-8-18-12/h2-8H,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELPHQABZDHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)
![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)


![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)